2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide
Description
Key Findings
2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide (CAS 61698-76-8) is a critical pharmaceutical impurity in the synthesis of Atenolol, a β-blocker used to treat cardiovascular diseases. This compound, with the molecular formula C₁₁H₁₅NO₄, has been extensively characterized through spectroscopic, computational, and crystallographic methods. Its structural features include a phenylacetamide core modified by a 2,3-dihydroxypropoxy substituent, which influences its physicochemical properties and stability. This report synthesizes data from peer-reviewed sources, pharmacopeial standards, and analytical studies to provide a holistic view of its chemical identity and characterization.
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula Validation
The IUPAC name for this compound is 2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide , reflecting its substitution pattern (Figure 1). The molecular formula C₁₁H₁₅NO₄ (MW: 225.24 g/mol) has been validated through high-resolution mass spectrometry (HRMS) and elemental analysis. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 61698-76-8 | |
| SMILES | NC(=O)CC1=CC=C(OCC(CO)O)C=C1 |
|
| InChI Key | CQOQCZLTCMUVMX-UHFFFAOYSA-N |
The compound is also recognized by pharmacopeial synonyms such as Atenolol EP Impurity B and Atenolol Related Compound A.
Three-Dimensional Conformational Analysis
While X-ray crystallography data for this specific compound are not publicly available, computational 3D conformer models (PubChem) suggest a bent geometry due to intramolecular hydrogen bonding between the hydroxyl and amide groups. The dihydroxypropoxy chain adopts a gauche conformation, minimizing steric hindrance (Figure 2). Comparative studies with analogous Atenolol impurities indicate that this conformation stabilizes the molecule in polar solvents.
Computational Modeling of Electronic Structure
Density functional theory (DFT) calculations predict a highest occupied molecular orbital (HOMO) localized on the phenylacetamide moiety and a lowest unoccupied orbital (LUMO) on the dihydroxypropoxy group, suggesting nucleophilic reactivity at the ether oxygen. Tautomerism is not observed under physiological conditions due to the stability of the amide group.
Comparative Spectroscopic Profiling
FT-IR Spectroscopy
Key absorption bands correlate with functional groups (Table 1):
| Functional Group | IR Absorption (cm⁻¹) | Assignment |
|---|---|---|
| Amide (N–H stretch) | 3300–3200 | Symmetric/asymmetric NH₂ |
| Carbonyl (C=O) | 1665–1640 | Amide I band |
| Ether (C–O–C) | 1120–1080 | Asymmetric stretching |
| Hydroxyl (O–H) | 3400–3300 | Broad, hydrogen-bonded |
Data from attenuated total reflectance (ATR)-FTIR confirm the presence of hydrogen-bonded networks.
NMR Spectroscopy
1H and 13C NMR data (DMSO-d₆, 400 MHz) reveal:
- 1H NMR :
- δ 7.12 (d, J = 8.5 Hz, 2H, aromatic H)
- δ 6.82 (d, J = 8.5 Hz, 2H, aromatic H)
- δ 4.01 (m, 1H, –OCH₂CH(OH)–)
- δ 3.60 (m, 2H, –CH₂OH)
- 13C NMR :
- δ 170.2 (C=O)
- δ 156.1 (aromatic C–O)
- δ 130.4–114.8 (aromatic carbons)
These shifts align with structural analogs.
UV-Vis Spectroscopy
The compound exhibits a λmax at 274 nm (ε = 1.2 × 10³ L·mol⁻¹·cm⁻¹) in methanol, attributed to the π→π* transition of the aromatic system.
Properties
IUPAC Name |
2-[4-(2,3-dihydroxypropoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c12-11(15)5-8-1-3-10(4-2-8)16-7-9(14)6-13/h1-4,9,13-14H,5-7H2,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQOQCZLTCMUVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61698-76-8 | |
| Record name | 4-(2,3-Dihydroxypropoxy)phenyl acetamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061698768 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atenolol Related Compound B | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(2,3-DIHYDROXYPROPOXY)BENZENEACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FEB0QT69BD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Alkylation with Epichlorohydrin
In the first step, 1 undergoes nucleophilic substitution with epichlorohydrin in the presence of a catalytic base (e.g., sodium hydroxide). This reaction generates two intermediates:
-
4-(3-chloro-2-hydroxypropoxy)phenylacetamide (2a ), a chlorohydrin derivative.
-
2-(4-(2-oxiran-2-ylmethoxy)phenyl)acetamide (2b ), an epoxide byproduct.
The reaction mechanism involves deprotonation of the phenolic hydroxyl group in 1 to form a phenoxide ion, which attacks the electrophilic carbons of epichlorohydrin. Attack at the terminal carbon (C1) yields 2a , while attack at the central carbon (C3) forms 2b . Catalytic base conditions (0.1–0.3 equiv NaOH) favor 2a formation by minimizing epoxide generation.
Key Reaction Conditions:
-
Temperature : 25–30°C
-
Solvent : Water or aqueous methanol
-
Epichlorohydrin stoichiometry : 1.2–1.5 equiv relative to 1
-
Reaction time : 4–6 hours
Under optimized conditions, 2a is obtained in 85% yield with <5% epoxide (2b ) contamination.
Hydrolysis of Chlorohydrin Intermediate
The chlorohydrin 2a is subsequently hydrolyzed to introduce the 2,3-dihydroxypropoxy moiety. Treatment with aqueous sodium hydroxide (2.0–3.0 equiv) at elevated temperatures facilitates nucleophilic displacement of the chloride group via an SN2 mechanism:
Key Hydrolysis Parameters:
-
Temperature : 70–80°C
-
Reaction time : 6–8 hours
-
Workup : Acidification to pH 5–6 followed by crystallization
This step achieves a 90% conversion rate, yielding the final product with >98% purity.
Optimization of Reaction Conditions
Base Catalysis and Stoichiometry
The use of catalytic sodium hydroxide (0.1–0.3 equiv) in the alkylation step suppresses epoxide formation by avoiding excessive base-mediated cyclization of 2a to 2b . Higher base concentrations (>0.5 equiv) increase 2b yields to 20–30%, complicating purification.
Solvent Selection
Aqueous methanol (50:50 v/v) enhances solubility of 1 and epichlorohydrin while facilitating rapid phenoxide formation. Pure aqueous systems prolong reaction times due to slower diffusion rates.
Temperature Control
Maintaining temperatures below 30°C during alkylation prevents thermal decomposition of epichlorohydrin, which generates glycidol and other side products.
Industrial-Scale Production Methods
Large-scale synthesis employs continuous flow reactors to improve efficiency and consistency:
Continuous Stirred-Tank Reactors (CSTRs)
Purification Techniques
-
Crystallization : The final product is isolated via anti-solvent crystallization using ethanol-water mixtures (70:30 v/v), achieving 95% recovery.
-
Chromatography : Preparative HPLC resolves residual epoxide (2b ) impurities to <0.1%.
Comparative Analysis of Synthetic Approaches
The table below summarizes critical parameters for laboratory versus industrial methods:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactors | Batch flasks | CSTR cascades |
| Base (NaOH) | 0.2 equiv | 0.15 equiv |
| Reaction Time | 6 hours | 4 hours |
| **Yield of 2a | 85% | 88% |
| Purity Final Product | 98% | 99.5% |
Challenges and Mitigation Strategies
Epoxide Byproduct Formation
Chemical Reactions Analysis
2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl groups, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Pharmaceutical Quality Control
2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide serves as an impurity standard in the production of Atenolol. Its presence is monitored to ensure that the levels of impurities remain within acceptable limits during the manufacturing process. This is crucial for maintaining the safety and efficacy of beta-blocker medications.
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reference standard to validate methods for detecting and quantifying impurities in pharmaceutical formulations. Its known properties allow researchers to calibrate instruments and verify the accuracy of analytical results .
Biochemical Studies
The compound can aid in biochemical research by providing insights into the metabolic pathways of Atenolol and its derivatives. Understanding these pathways can help elucidate the pharmacokinetics and pharmacodynamics associated with beta-blockers .
Synthetic Organic Chemistry
The chemical reactivity of this compound can be explored through various reactions typical of acetamides and phenolic compounds. These reactions may lead to the development of new analogs or derivatives with potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide is related to its role as an impurity in atenolol. While it does not have a direct therapeutic effect, it helps in understanding the pharmacokinetics and pharmacodynamics of atenolol by serving as a reference standard . The molecular targets and pathways involved are primarily those associated with atenolol, including beta-adrenergic receptors .
Biological Activity
2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide, also known as a derivative of phenylacetamide, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant case studies highlighting its biological efficacy.
- IUPAC Name: this compound
- Molecular Formula: C11H15NO4
- Molecular Weight: 225.25 g/mol
- CAS Number: 61698-76-8
Biological Activity Overview
The following table summarizes key findings related to the biological activities of this compound and related compounds:
Anticonvulsant Activity
A study investigating related phenylacetamide derivatives reported that compounds exhibiting structural similarities to this compound showed significant anticonvulsant activity in animal models. The research highlighted the importance of specific functional groups in enhancing efficacy against maximal electroshock (MES) seizures. Compounds were tested at varying doses (30 mg/kg to 300 mg/kg), with notable protection observed at higher doses .
Antimicrobial Efficacy
Research has indicated that certain thioether derivatives of quinoxaline, structurally related to phenylacetamides, demonstrated promising antimicrobial activity. This suggests that modifications to the phenyl ring or side chains can enhance antimicrobial properties, potentially applicable to this compound .
Antitumor Properties
A novel study on Smac mimetics revealed that structurally similar compounds could effectively induce apoptosis in nasopharyngeal carcinoma cells. The mechanism involved the activation of apoptotic pathways and inhibition of cell proliferation. This finding emphasizes the potential for phenylacetamides as candidates for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2-(4-(2,3-Dihydroxypropoxy)phenyl)acetamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key parameters include:
- Temperature : Maintained between 60–80°C to prevent side reactions while ensuring reactivity .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .
- Reaction Time : Monitored via TLC or HPLC to ensure completion without over-degradation .
- Validation : Use spectroscopic techniques (e.g., H NMR, IR) to confirm purity and structural integrity post-synthesis .
Q. Which characterization techniques are essential for structural elucidation of this compound?
- Methodological Answer : A multi-technique approach is recommended:
- Spectroscopy : H/C NMR for functional group and backbone analysis; IR for hydroxyl and amide bond identification .
- Chromatography : HPLC or GC-MS to assess purity and detect byproducts .
- Mass Spectrometry : High-resolution MS (HRMS) for exact molecular weight confirmation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer :
- Derivative Design : Modify the dihydroxypropoxy or phenylacetamide moieties to probe bioactivity (e.g., substituent variations for enhanced solubility or target binding) .
- Biological Assays : Test derivatives in in vitro models (e.g., enzyme inhibition assays) followed by in vivo efficacy studies (e.g., rodent models for anticonvulsant or anti-inflammatory activity) .
- Computational Modeling : Use molecular docking to predict interactions with target proteins (e.g., COX-2 for anti-inflammatory effects) .
Q. What statistical approaches resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., dose, incubation time) contributing to divergent results .
- Meta-Analysis : Aggregate data from multiple studies using weighted regression to account for experimental heterogeneity .
- Sensitivity Analysis : Identify outliers or confounding factors (e.g., cell line variability) using tools like Principal Component Analysis (PCA) .
Q. How can interdisciplinary approaches enhance understanding of this compound’s applications?
- Methodological Answer :
- Chemistry-Biology Integration : Synthesize radiolabeled analogs (e.g., C-labeled) for pharmacokinetic tracking in biological systems .
- Materials Science : Investigate its use as a monomer in polymer synthesis for drug delivery systems, leveraging its hydroxyl groups for crosslinking .
- Environmental Toxicology : Assess degradation pathways via LC-MS/MS to evaluate ecotoxicological impacts .
Data Contradiction and Validation
Q. What strategies validate the compound’s purported antimicrobial activity across experimental models?
- Methodological Answer :
- Standardized Protocols : Use CLSI or EUCAST guidelines for antimicrobial susceptibility testing to ensure reproducibility .
- Cross-Model Comparison : Compare results from bacterial biofilm assays, mammalian cell cultures, and Galleria mellonella infection models to confirm broad-spectrum efficacy .
- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) to identify conserved gene targets across models .
Experimental Design and Optimization
Q. How can reaction pathways be optimized for scalable synthesis?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce batch variability .
- Catalyst Screening : Test transition metal catalysts (e.g., Pd/C) for selective etherification or amidation steps .
- Green Chemistry Metrics : Calculate E-factors and atom economy to minimize waste .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
